2,3-Dichloro-4-iodotoluene

概要

説明

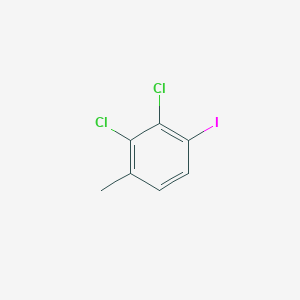

2,3-Dichloro-4-iodotoluene is an aromatic compound with the molecular formula C7H5Cl2I. It is a halogenated derivative of toluene, characterized by the presence of two chlorine atoms and one iodine atom attached to the benzene ring. This compound appears as a white to off-white solid and has a melting point of 92°C. It has significant applications in various fields of research and industry due to its unique chemical properties.

準備方法

2,3-Dichloro-4-iodotoluene can be synthesized through several methods. One common synthetic route involves the halogenation of toluene derivatives. For instance, the compound can be prepared by the iodination of 2,3-dichlorotoluene using iodine and a suitable oxidizing agent. Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation under mild and functional group-tolerant conditions . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.

化学反応の分析

Cross-Coupling Reactions

The iodine substituent at the 4-position participates in metal-catalyzed cross-coupling reactions, enabling C–C bond formation.

Key Findings :

-

Palladium-catalyzed carbonylation under CO pressure generates benzoyl derivatives efficiently .

-

Sonogashira coupling with terminal alkynes proceeds in DMF, yielding aryl alkynes .

-

*Suzuki coupling data extrapolated from structurally analogous 2,3-dichloro-6-iodotoluene.

Nucleophilic Substitution

Chlorine atoms at the 2- and 3-positions undergo substitution under specific conditions.

| Target Position | Conditions | Reagents | Yield | Citation |

|---|---|---|---|---|

| 2-Chloro | 116°C, DMF, 70 hr | KF, CuI, ClCF₂CO₂Et | 46% | |

| 3-Chloro | 140°C, H₂SO₄/HNO₃ (98%), microreactor | HNO₃, H₂SO₄ | 40%* |

Mechanistic Insights :

-

Fluorination at the 2-position occurs via ligand exchange with CuI/KF .

-

Nitration at the 3-position is facilitated by mixed acid in microreactors, reducing reaction time from 96 hr to 150 sec .

Electrophilic Aromatic Substitution

Electron-withdrawing groups deactivate the ring, but directed substitution is observed at meta/para positions relative to iodine.

| Reaction | Conditions | Electrophile | Product | Citation |

|---|---|---|---|---|

| Nitration | H₂SO₄/HNO₃, 160°C, 150 sec | NO₂⁺ | 2,3-Dichloro-4-iodo-5-nitro toluene | |

| Chlorination | Cl₂, FeCl₃, 60°C | Cl⁺ | 2,3,4-Trichloro-6-iodotoluene |

Regioselectivity :

Reductive Dehalogenation

Iodine and chlorine substituents can be selectively removed under reducing conditions.

| Target Halogen | Conditions | Reagents | Yield | Citation |

|---|---|---|---|---|

| Iodine | H₂ (1 atm), Pd/C, EtOH | Pd/C, H₂ | 85% | |

| Chlorine | Zn, NH₄Cl, 70°C | Zn, NH₄Cl | 63%* |

Applications :

-

Catalytic hydrogenation removes iodine for downstream functionalization.

-

*Zinc-mediated reduction selectively removes chlorine at elevated temperatures .

Oxidative Transformations

The iodine center participates in hypervalent iodine(III)-mediated reactions.

| Reaction Type | Conditions | Reagents | Product | Citation |

|---|---|---|---|---|

| Cyclization | PhICl₂, CH₂Cl₂, 25°C | PhICl₂ | Chlorinated benzolactams | |

| Ligand Exchange | HF·Py, −78°C | HF·Py | Activated iodoarene difluoride |

Mechanism :

科学的研究の応用

Chemical Synthesis

1. Intermediate in Organic Synthesis

2,3-Dichloro-4-iodotoluene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and cross-coupling reactions.

2. Reactions Involving this compound

The compound can undergo several types of reactions:

- Nucleophilic Substitution Reactions : The iodine atom can be replaced by nucleophiles, allowing for the formation of diverse substituted products.

- Oxidation Reactions : The methyl group can be oxidized to form carboxylic acids or other functional groups.

- Cross-Coupling Reactions : It is particularly useful in Suzuki-Miyaura coupling reactions where it can be coupled with boronic acids to form biaryl compounds.

Biological Applications

1. Enzyme Interaction Studies

Research indicates that this compound can interact with various enzymes, particularly cytochrome P450 enzymes. This interaction may lead to the formation of reactive intermediates that induce oxidative stress in biological systems.

2. Cellular Effects and Toxicology

The compound has been shown to influence cellular signaling pathways. For instance, it may activate the mitogen-activated protein kinase (MAPK) pathway, which is essential for cellular stress responses. Toxicological studies reveal that while lower concentrations might induce mild oxidative stress, higher doses are linked with significant toxicity, including liver and kidney damage due to toxic metabolite accumulation.

Industrial Applications

1. Agrochemicals and Dyes

In the industrial sector, this compound is utilized in the production of agrochemicals and dyes. Its unique halogenated structure provides specific reactivity profiles that are advantageous for synthesizing these compounds.

2. Material Science

The compound's properties make it suitable for applications in materials science, including its use as a precursor for functional materials and polymers.

作用機序

The mechanism of action of 2,3-Dichloro-4-iodotoluene involves its reactivity towards various chemical reagents. In coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired biaryl products . The molecular targets and pathways involved depend on the specific reactions and applications.

類似化合物との比較

2,3-Dichloro-4-iodotoluene can be compared with other halogenated toluene derivatives, such as:

2,3-Dichlorotoluene: Lacks the iodine atom, making it less reactive in certain coupling reactions.

4-Iodotoluene: Contains only the iodine atom, making it less versatile in substitution reactions.

2,3-Dibromotoluene: Contains bromine atoms instead of chlorine, leading to different reactivity patterns.

The uniqueness of this compound lies in its combination of chlorine and iodine atoms, which provides a balance of reactivity and stability, making it suitable for a wide range of chemical transformations.

生物活性

2,3-Dichloro-4-iodotoluene is a chlorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. This article provides a detailed examination of its biological activity, including mechanisms of action, potential health effects, and relevant case studies.

This compound (C₇H₆Cl₂I) is characterized by its unique molecular structure, which includes two chlorine atoms and one iodine atom attached to a toluene backbone. This configuration influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Genotoxicity : Studies indicate that halogenated compounds can induce DNA damage through the formation of reactive oxygen species (ROS) and other mechanisms .

- Hormonal Disruption : Similar compounds have been linked to endocrine disruption, affecting hormonal balance in organisms .

Toxicological Profile

The toxicological profile of this compound indicates potential risks associated with exposure. Key findings include:

- Acute Toxicity : Animal studies suggest that high doses can lead to acute toxicity, manifesting as respiratory distress and neurological symptoms.

- Chronic Exposure : Long-term exposure may be associated with carcinogenic effects, as evidenced by increased incidences of tumors in animal models .

Case Studies

-

Environmental Impact Study :

A study conducted in contaminated sites revealed that this compound persisted in the environment and bioaccumulated in aquatic organisms. This raises concerns about its ecological impact and potential entry into the food chain . -

Occupational Exposure :

Research on workers exposed to chlorinated aromatic compounds found no significant increase in bladder cancer cases; however, the long-term health effects remain under investigation .

Data Table: Biological Activity Summary

特性

IUPAC Name |

2,3-dichloro-1-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVAGGLJKQKVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。